molecular formula C19H15ClF3N3O2S B2521767 [1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 318239-63-3

[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2521767
CAS No.: 318239-63-3
M. Wt: 441.85
InChI Key: CZLQKFMUGQFDRN-UHFFFAOYSA-N
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Description

[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate is a complex organic compound with significant potential in various scientific research fields. Its unique structure, featuring a pyrazole core substituted with a phenylsulfanyl, trifluoromethyl, and carbamate group, imparts it with distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically involves multiple steps, starting with the formation of the pyrazole core. This is often achieved through the cyclization of appropriate hydrazine derivatives with β-diketones. The subsequent introduction of the phenylsulfanyl group is accomplished via thiolation reactions, and the trifluoromethyl group is usually introduced using trifluoromethylation reagents. The final step involves the formation of the carbamate group through a reaction with an appropriate isocyanate in the presence of a base.

Industrial Production Methods: : On an industrial scale, the production may involve optimizing reaction conditions to enhance yield and purity. This could include using specific catalysts, solvents, and reaction temperatures to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the carbamate group, potentially yielding amines and alcohol derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions are possible at various positions on the pyrazole ring and the phenyl group.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: Conditions for substitution reactions often involve polar solvents and bases or acids as catalysts.

Major Products: : The products of these reactions can vary widely, including sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.

Scientific Research Applications

Chemistry: : In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It may also serve as a model compound for understanding pyrazole chemistry.

Biology: : Its unique structure allows it to interact with biological systems, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: : The compound's potential medicinal properties are of significant interest. It may exhibit pharmacological activity, such as anti-inflammatory, anti-cancer, or antimicrobial effects, warranting further investigation.

Industry: : In industrial applications, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals due to its diverse reactivity and functional group compatibility.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl and trifluoromethyl groups may enhance binding affinity and specificity, while the carbamate group can participate in covalent modifications of target molecules, altering their activity or function. Pathways involved may include inhibition of enzymatic activity, modulation of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Unique Features: : Compared to similar compounds, [1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate offers a distinct combination of functional groups that can engage in diverse chemical reactions and biological interactions.

Similar Compounds

  • [1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(phenyl)carbamate: : Lacks the chlorophenyl group, altering its reactivity and biological activity.

  • [1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate: : Does not have the phenylsulfanyl group, affecting its chemical and biological properties.

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Properties

IUPAC Name

[1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O2S/c1-26-17(29-14-5-3-2-4-6-14)15(16(25-26)19(21,22)23)11-28-18(27)24-13-9-7-12(20)8-10-13/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLQKFMUGQFDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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